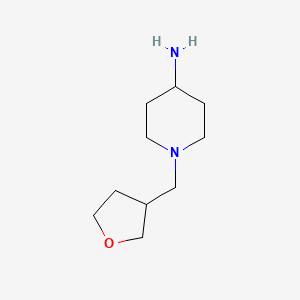

1-(Oxolan-3-ylmethyl)piperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Oxolan-3-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . It is also known by its IUPAC name, 1-(tetrahydro-3-furanylmethyl)-4-piperidinamine . This compound is characterized by the presence of a piperidine ring substituted with an oxolan-3-ylmethyl group at the nitrogen atom.

Métodos De Preparación

The synthesis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with oxolan-3-ylmethyl halides under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Análisis De Reacciones Químicas

Piperidine Ring Formation

-

Cyclization of Precursors : Piperidine derivatives are often synthesized via cyclization reactions, such as the condensation of amines with carbonyl compounds. For example, 4-aminopiperidine intermediates can be generated through reductive amination or Strecker synthesis .

-

Protection/Deprotection Strategies : The amine group is frequently protected (e.g., using Boc groups) during synthesis to prevent side reactions. Subsequent deprotection with acids like HCl yields the free amine .

Oxolane Substitution

-

Nucleophilic Alkylation : The oxolane group is introduced via alkylation of the piperidine nitrogen. For instance, reacting 4-aminopiperidine with 3-(bromomethyl)oxolane in the presence of a base (e.g., K₂CO₃) facilitates substitution .

Salt Formation

-

Dihydrochloride Conversion : The free base is treated with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility .

Amine Group Reactions

The primary amine on the piperidine ring participates in reactions typical of aliphatic amines:

Example Reaction :

This compound+CH3COClEt3N, DCMAcetamide Derivative

Oxolane Ring Reactivity

The tetrahydrofuran ring exhibits limited reactivity under standard conditions but can undergo:

-

Acid-Catalyzed Ring Opening : Strong acids (e.g., H₂SO₄) may cleave the ether linkage, forming diols or other derivatives .

-

Radical Reactions : Under oxidative conditions, the oxolane moiety can participate in radical-mediated transformations .

Anticancer Agent Development

-

Structure-Activity Relationship (SAR) Studies : Modifications at the 4-amino position (e.g., alkylation, acylation) enhance cytotoxicity. Derivatives show IC₅₀ values of 15–25 µM against HeLa and MCF-7 cell lines .

Antimicrobial Derivatives

-

Quaternization : Reaction with alkyl halides forms quaternary ammonium salts, improving antimicrobial potency (MIC: 16 µg/mL against S. aureus) .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing ammonia and forming piperidine derivatives .

-

Oxidative Degradation : Susceptible to peroxide formation at the oxolane methylene group under aerobic conditions .

Comparative Reactivity with Analogs

Mechanistic Insights

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(Oxolan-3-ylmethyl)piperidin-4-amine has several notable applications in scientific research:

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing pharmaceutical agents, particularly those aimed at treating neurological disorders. Its structural properties suggest it may interact with neurotransmitter systems, making it a candidate for drug development targeting conditions such as depression and anxiety.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows for the creation of diverse derivatives that can be tailored for specific applications in research and industry.

Biological Studies

In biological research, this compound is employed to investigate receptor-ligand interactions. It acts as a probe in biochemical assays, helping to elucidate the mechanisms underlying neurotransmission and other cellular processes.

Neuropharmacological Studies

Research indicates that piperidine derivatives often exhibit neuroactive properties. For instance, studies have shown that modifications to the piperidine ring can enhance binding affinity to neurotransmitter receptors, suggesting that similar modifications to this compound could yield compounds with improved efficacy against neurological disorders.

Antimicrobial Activity

Compounds containing piperidine and oxolane structures have demonstrated antimicrobial effects. Investigations into related structures suggest that this compound may also possess similar properties, warranting further exploration in pharmacological contexts.

Mecanismo De Acción

The mechanism of action of 1-(Oxolan-3-ylmethyl)piperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, including alterations in neurotransmitter release and receptor activation .

Comparación Con Compuestos Similares

1-(Oxolan-3-ylmethyl)piperidin-4-amine can be compared with similar compounds such as:

1-(Tetrahydro-2-furanylmethyl)piperidin-4-amine: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

1-(Oxolan-2-ylmethyl)piperidin-4-amine: Another structurally related compound with the oxolan group attached at a different position.

1-(Tetrahydro-3-furanylmethyl)piperidin-4-amine: This compound shares the same oxolan substitution but differs in the position of the piperidine ring substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

1-(Oxolan-3-ylmethyl)piperidin-4-amine is a compound characterized by its unique structure, which includes a piperidine ring and an oxolane moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as a modulator of neurotransmitter systems. The following sections will explore its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N2O with a molecular weight of approximately 184.28 g/mol. Its structure can be visualized as follows:

Pharmacological Properties

Research indicates that this compound exhibits potential neuroactive properties. Compounds with similar structures have been investigated for their effects on central nervous system disorders, suggesting that this compound may also interact with neurotransmitter systems, potentially influencing mood and cognition.

Currently, the specific mechanism of action for this compound remains unclear. However, preliminary data suggest that it may interact with various receptors involved in neurotransmission. This interaction could be significant for understanding its pharmacodynamics and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common strategies include:

- Use of protecting groups to enhance selectivity.

- Specific reagents to improve yields.

This synthetic approach allows for the functionalization of the piperidine ring, which is crucial for developing compounds with desired biological activities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some notable compounds:

| Compound Name | Structure | Notable Features |

|---|---|---|

| N,N-Diethyl-piperidinamine | Structure | Simple piperidine derivative without oxolane |

| 1-(Tetrahydrofuran)-piperidine | Structure | Contains a similar cyclic ether but lacks amino functionality |

| N-[1-(oxolan-3-yl)methyl]piperidin-4-amines | Structure | Similar oxolane substitution but different nitrogen positioning |

The unique combination of an oxolane substituent and amino functionality on the piperidine ring may influence its biological activity and pharmacokinetic properties compared to these similar compounds.

Propiedades

IUPAC Name |

1-(oxolan-3-ylmethyl)piperidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-10-1-4-12(5-2-10)7-9-3-6-13-8-9/h9-10H,1-8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBTUQJFKGRYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.